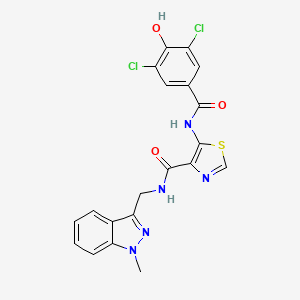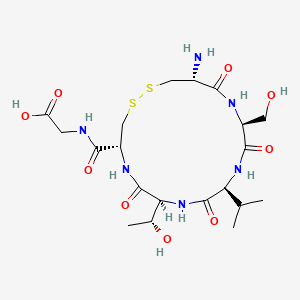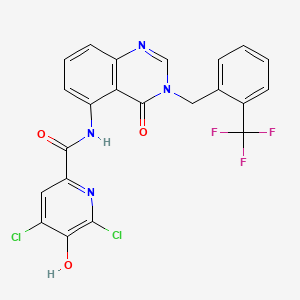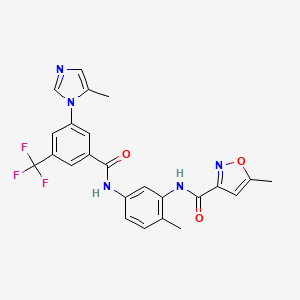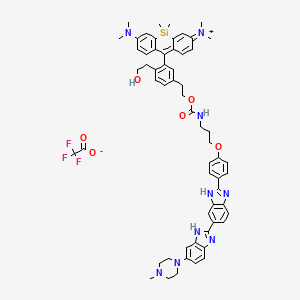
Alexa fluor 488 azide (ditriethylamine)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alexa fluor 488 azide (ditriethylamine) is a multifunctional fluorescent dye widely used in biological experiments. It is known for its bright green fluorescence and photostability, making it an excellent tool for observing and analyzing cell structures, tracking biomolecules, evaluating cell functions, distinguishing cell types, detecting biomolecules, studying tissue pathology, and monitoring microorganisms .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Alexa fluor 488 azide (ditriethylamine) is synthesized through a series of chemical reactions involving the introduction of azide groups to the Alexa fluor 488 dye. The process typically involves the following steps:
Activation of Alexa fluor 488 dye: The dye is activated by reacting it with a suitable reagent to introduce reactive groups.
Azidation: The activated dye is then reacted with sodium azide or another azide source under controlled conditions to introduce the azide group.
Purification: The resulting product is purified using chromatographic techniques to obtain the pure Alexa fluor 488 azide (ditriethylamine).
Industrial Production Methods
In industrial settings, the production of Alexa fluor 488 azide (ditriethylamine) follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of the dye are synthesized using automated reactors and controlled reaction conditions.
Purification and Quality Control: The product is purified using industrial-scale chromatography and undergoes rigorous quality control to ensure consistency and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Alexa fluor 488 azide (ditriethylamine) primarily undergoes click chemistry reactions, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is highly specific and efficient, making it ideal for bioconjugation applications .
Common Reagents and Conditions
Reagents: Terminal alkynes, copper(I) catalysts, and reducing agents.
Conditions: The reaction is typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Major Products
The major product of the CuAAC reaction involving Alexa fluor 488 azide (ditriethylamine) is a triazole-linked conjugate, which retains the fluorescent properties of the dye and can be used for various labeling applications .
Wissenschaftliche Forschungsanwendungen
Alexa fluor 488 azide (ditriethylamine) has a wide range of applications in scientific research, including:
Chemistry: Used in click chemistry for the synthesis of complex molecules and bioconjugates.
Biology: Employed in fluorescence microscopy, flow cytometry, and live-cell imaging to study cellular structures and functions.
Medicine: Utilized in diagnostic assays, imaging of biological tissues, and tracking of therapeutic agents.
Industry: Applied in the development of fluorescent probes, sensors, and dye-sensitized solar cells
Wirkmechanismus
The primary mechanism of action of Alexa fluor 488 azide (ditriethylamine) involves its ability to undergo click chemistry reactions with terminal alkynes. This reaction forms a stable triazole linkage, allowing the dye to be conjugated to various biomolecules. The fluorescent properties of the dye enable the visualization and tracking of these conjugates in biological systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Alexa fluor 488 alkyne: Similar in structure but contains an alkyne group instead of an azide group.
Alexa fluor 555 azide: Another fluorescent dye with similar applications but emits red fluorescence.
Fluorescein isothiocyanate (FITC): A widely used green fluorescent dye with different chemical properties.
Uniqueness
Alexa fluor 488 azide (ditriethylamine) is unique due to its high photostability, brightness, and compatibility with click chemistry. These properties make it superior for long-term imaging and labeling applications compared to other fluorescent dyes .
Eigenschaften
Molekularformel |
C39H56N8O10S2 |
|---|---|
Molekulargewicht |
861.0 g/mol |
IUPAC-Name |
3-amino-6-azaniumylidene-9-[4-(6-azidohexylcarbamoyl)-2-carboxyphenyl]-5-sulfoxanthene-4-sulfonate;N,N-diethylethanamine |
InChI |
InChI=1S/C27H26N6O10S2.2C6H15N/c28-19-9-7-16-21(17-8-10-20(29)25(45(40,41)42)23(17)43-22(16)24(19)44(37,38)39)15-6-5-14(13-18(15)27(35)36)26(34)31-11-3-1-2-4-12-32-33-30;2*1-4-7(5-2)6-3/h5-10,13,28H,1-4,11-12,29H2,(H,31,34)(H,35,36)(H,37,38,39)(H,40,41,42);2*4-6H2,1-3H3 |
InChI-Schlüssel |
NPCYETAXNCBAJM-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CC.CCN(CC)CC.C1=CC(=C(C=C1C(=O)NCCCCCCN=[N+]=[N-])C(=O)O)C2=C3C=CC(=[NH2+])C(=C3OC4=C2C=CC(=C4S(=O)(=O)[O-])N)S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2P)-2-(isoquinolin-4-yl)-1-[4-(methylamino)-4-oxobutyl]-N-[(1S)-1-(naphthalen-2-yl)ethyl]-1H-benzimidazole-7-carboxamide](/img/structure/B12374560.png)
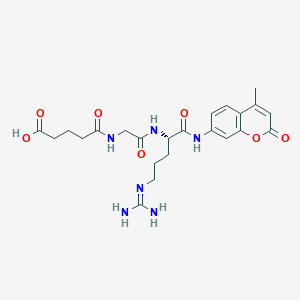
![(E)-1-(5-hydroxy-2,2-dimethylchromen-6-yl)-3-[4-methoxy-3-(3-morpholin-4-ylpropoxy)phenyl]prop-2-en-1-one](/img/structure/B12374567.png)
![(2S,4R)-1-[(2S)-2-(4-cyclopropyltriazol-1-yl)-3,3-dimethylbutanoyl]-4-hydroxy-N-[(5S)-2-(4-methyl-1,3-thiazol-5-yl)-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl]pyrrolidine-2-carboxamide](/img/structure/B12374572.png)
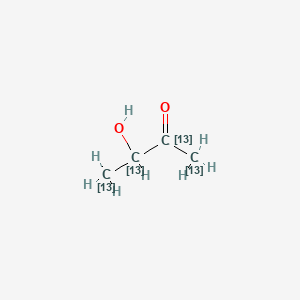
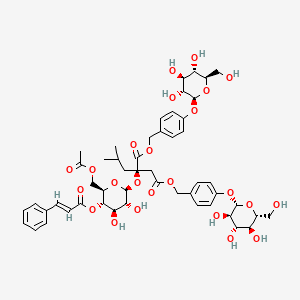
![[[4-[(2S)-3-[[3-[(2-chloroacetyl)amino]phenyl]methylamino]-2-[[2-(4-fluorophenyl)acetyl]amino]-3-oxopropyl]phenoxy]-(2,2-dimethylpropanoyloxymethoxy)phosphoryl]oxymethyl 2,2-dimethylpropanoate](/img/structure/B12374601.png)
